2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
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Overview
Description
2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the methylamino group: This step involves the reaction of the pyrazole derivative with a methylamine source, such as methylamine hydrochloride, under appropriate conditions.
Formation of the propanamide moiety: This can be done by acylation of the intermediate with a suitable acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanamide: Lacks the 5-methyl group on the pyrazole ring.
3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Lacks the 2-methyl group on the propanamide moiety.
Uniqueness
2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is unique due to the presence of both the 2-methyl and 5-methyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-3-(5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-4-5-12-13(7)6-9(2,11-3)8(10)14/h4-5,11H,6H2,1-3H3,(H2,10,14) |
InChI Key |
FLIBIOUCROMMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C)(C(=O)N)NC |
Origin of Product |
United States |
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